
4-Bromo-3-ethoxypyridine
Overview
Description
4-Bromo-3-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and the ethoxy group is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves using large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-ethoxypyridine, 4-thio-3-ethoxypyridine, and 4-alkoxy-3-ethoxypyridine.
Oxidation Reactions: Products include this compound-2-carboxylic acid and this compound-2-aldehyde.
Reduction Reactions: Products include 4-bromo-3-ethoxypiperidine.
Scientific Research Applications
4-Bromo-3-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of molecules with antimicrobial and anticancer properties.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with the active sites of target molecules, affecting their function and activity. The exact molecular targets and pathways involved vary based on the specific application and the structure of the compounds derived from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
4-Bromo-3-methylpyridine: Similar structure with a methyl group instead of an ethoxy group.
4-Bromo-3-hydroxypyridine: Similar structure with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Bromo-3-ethoxypyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific properties and applications.
Biological Activity
4-Bromo-3-ethoxypyridine is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activity and versatile chemical properties. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings and data.
This compound is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 3-position of the pyridine ring. Its molecular formula is C_7H_8BrN, and it has a molecular weight of approximately 202.05 g/mol. The compound appears as a colorless to light yellow liquid and is slightly soluble in water.
Property | Value |
---|---|
Molecular Formula | C_7H_8BrN |
Molecular Weight | 202.05 g/mol |
Melting Point | Not readily available |
Boiling Point | Not readily available |
Solubility | Slightly soluble in water |
Appearance | Colorless to light yellow liquid |
Synthesis
The synthesis of this compound typically involves the bromination of 3-ethoxypyridine. Various methodologies can be employed, including:
- Electrophilic Bromination : Reacting 3-ethoxypyridine with bromine in an inert solvent.
- Halogen Exchange Reactions : Heating bromo-derivatives with hydrochloric acid can lead to halogen exchange, providing insights into reactivity patterns.
These methods highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.
Biological Activity
Research has demonstrated that derivatives of bromopyridines, including this compound, exhibit various biological activities:
- Anticancer Activity : Compounds containing bromopyridine structures have shown efficacy against cancer cell lines. For instance, gold(I) complexes with methoxypyridinyl residues were effective against cisplatin-resistant ovarian cancer cells, suggesting that similar derivatives may also possess anticancer properties.
- Receptor Modulation : Studies indicate that bromopyridine derivatives can modulate neurotransmitter receptors such as dopamine D2 and serotonin 5-HT3 receptors. This modulation suggests potential applications in treating psychiatric disorders or nausea .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific kinases, such as p38α MAP kinase, which plays a role in inflammatory responses . The inhibition of such enzymes could lead to therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Study on Anticancer Properties : A study involving gold(I) complexes indicated that compounds derived from bromopyridines could selectively target cancer cells while sparing non-cancerous cells, highlighting their potential as anticancer agents.
- Receptor Activity : Research on a series of pyridine derivatives demonstrated their ability to act as antagonists for dopamine D2 and serotonin receptors, suggesting their utility in developing new treatments for related disorders .
Properties
IUPAC Name |
4-bromo-3-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZIZYMZDAFOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634095 | |
Record name | 4-Bromo-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-21-4 | |
Record name | 4-Bromo-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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